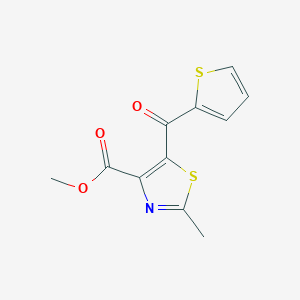
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is a chromogenic substrate widely used in biochemical research. This compound is particularly valuable for its ability to stain bacteria and detect pathogens such as Listeria monocytogenes and Salmonella enterica . It is also utilized in food testing and various other research applications.
Vorbereitungsmethoden
The synthesis of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside involves multiple steps, starting with the preparation of the umbelliferyl derivative. The trifluoromethyl group is introduced through a series of reactions involving trifluoromethylation agents. The final step involves the glycosylation of the umbelliferyl derivative with cellotriose under specific conditions to yield the desired product . Industrial production methods typically involve optimizing these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group. Common reagents and conditions for these reactions include mild temperatures and neutral pH to maintain the integrity of the glycosidic bonds.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various assays to detect enzyme activity.
Biology: Employed in staining bacteria and detecting pathogens in food samples.
Medicine: Utilized in diagnostic assays to identify bacterial infections.
Industry: Applied in quality control processes in the food industry to ensure the absence of harmful pathogens.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside involves its hydrolysis by specific enzymes, releasing the fluorescent umbelliferyl moiety. This fluorescence can be measured to quantify enzyme activity or the presence of specific pathogens. The molecular targets include glycosidases that cleave the glycosidic bonds, releasing the fluorescent product .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is unique due to its trifluoromethyl group, which enhances its stability and fluorescence properties. Similar compounds include:
4-Methylumbelliferyl β-D-cellotrioside: Lacks the trifluoromethyl group, resulting in different fluorescence characteristics.
6,8-Difluoro-4-methylumbelliferyl β-D-cellotrioside: Contains difluoro groups instead of a trifluoromethyl group, affecting its reactivity and fluorescence.
These comparisons highlight the unique properties of this compound, making it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35F3O18/c29-28(30,31)10-4-15(35)44-11-3-8(1-2-9(10)11)43-25-21(41)18(38)23(13(6-33)46-25)49-27-22(42)19(39)24(14(7-34)47-27)48-26-20(40)17(37)16(36)12(5-32)45-26/h1-4,12-14,16-27,32-34,36-42H,5-7H2/t12-,13-,14-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEGIKFULSNPJZ-KHEBRHQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F3O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)
![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)


![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)
![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)
![1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol](/img/structure/B1415688.png)

![3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415690.png)
![5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1415692.png)
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)

![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)
